

Physical and chemical properties of 2,3-Diphenylbutane-2,3-diol

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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

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An In-depth Technical Guide to 2,3-Diphenylbutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-diphenylbutane-2,3-diol**, a significant vicinal diol in synthetic organic chemistry. This document details its key physical constants, spectroscopic characteristics, and notable chemical reactions, including its synthesis and subsequent transformations. Detailed experimental protocols for pivotal reactions are provided to facilitate practical application. Furthermore, logical workflows and reaction pathways are visually represented using diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

2,3-Diphenylbutane-2,3-diol, also known as acetophenone pinacol, is a white solid organic compound with the chemical formula C₁₆H₁₈O₂.[1][2] As a vicinal diol, its structure is characterized by two hydroxyl groups attached to adjacent carbon atoms, each of which is also bonded to a phenyl and a methyl group. This structure makes it a valuable intermediate in a variety of organic syntheses, most notably in the study and application of the pinacol



rearrangement.[3] Its synthesis is a classic example of a pinacol coupling reaction.[3] This guide will provide an in-depth exploration of its properties, synthesis, and reactivity.

Physical Properties

The physical properties of **2,3-diphenylbutane-2,3-diol** are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

Property	Value	Reference(s)
Molecular Formula	C16H18O2	[1][2]
Molecular Weight	242.31 g/mol	[1][4]
CAS Number	1636-34-6	[1][2]
Appearance	White to off-white solid	[5]
Melting Point	93-96 °C	[5]
Boiling Point	140-144 °C at 1.5 Torr	[5]
Density	1.139 ± 0.06 g/cm ³ (Predicted)	[5]
LogP	2.80180	[6]
Storage Temperature	2-8°C	[5]

Chemical Properties and Reactivity

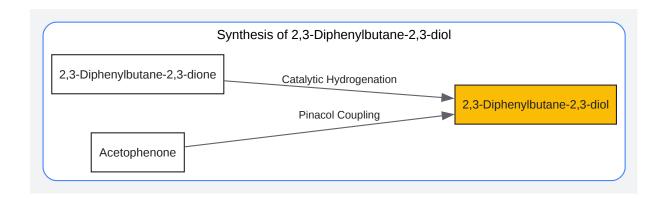
2,3-Diphenylbutane-2,3-diol exhibits reactivity characteristic of vicinal diols, centered around its hydroxyl groups and the central carbon-carbon bond.

Synthesis

The primary synthetic route to **2,3-diphenylbutane-2,3-diol** is the pinacol coupling reaction of acetophenone.[3] This reductive coupling of two ketone molecules can be achieved using various reducing agents.



Another significant synthetic method is the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione.[3] This method is noted for its efficiency and scalability.[3]



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Synthesis pathways for 2,3-Diphenylbutane-2,3-diol.

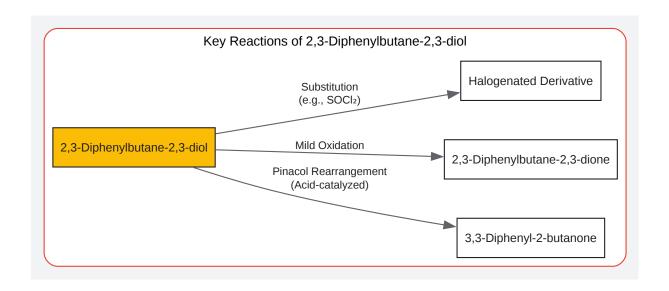
Key Reactions

The most characteristic reaction of **2,3-diphenylbutane-2,3-diol** is the pinacol rearrangement. [3] When treated with acid, it undergoes a rearrangement to form **3,3-diphenyl-2-butanone** (pinacolone).[7] This reaction proceeds through the formation of a carbocation intermediate, followed by a **1,2-migratory** shift.[8][9]

The vicinal diol functionality can be cleaved oxidatively using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[3] Milder oxidizing agents can convert the diol to the corresponding diketone, 2,3-diphenylbutane-2,3-dione.[3]

The hydroxyl groups can undergo substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with halogen atoms.





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Major chemical transformations of **2,3-Diphenylbutane-2,3-diol**.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **2,3-diphenylbutane-2,3-diol**.

Spectroscopy	Data	Reference(s)
¹H NMR	Spectra available, with expected signals for methyl, phenyl, and hydroxyl protons.	[4]
¹³ C NMR	Spectra available, showing peaks for the methyl, aromatic, and hydroxyl-bearing carbons.	[4]
IR Spectroscopy	KBr wafer spectrum available.	[4]
Mass Spectrometry	GC-MS data available, with major fragments observed.	[2][4]

Experimental Protocols



Detailed experimental procedures are crucial for the successful synthesis and reaction of **2,3-diphenylbutane-2,3-diol**.

Synthesis via Pinacol Coupling of Acetophenone

This protocol describes a general procedure for the pinacol coupling of acetophenone to yield **2,3-diphenylbutane-2,3-diol**.

Materials:

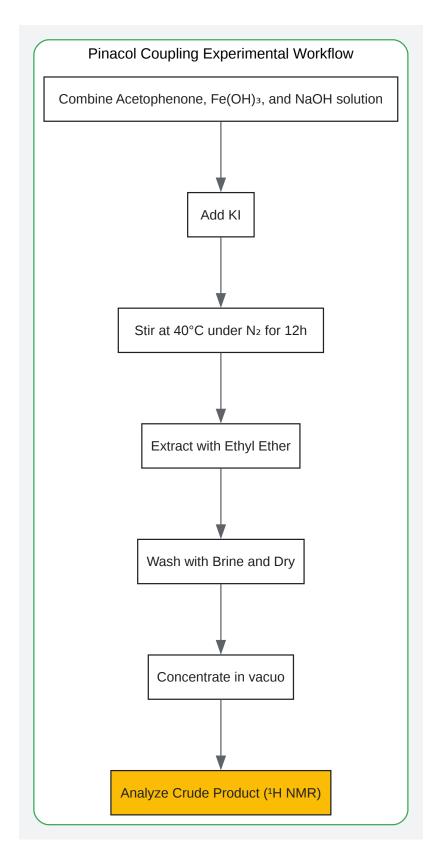
- Acetophenone
- Ferric hydroxide (Fe(OH)₃)
- Potassium iodide (KI)
- 5% Sodium hydroxide (NaOH) solution
- · Ethyl ether
- Anhydrous magnesium sulfate
- Saturated brine solution

Procedure:[6]

- In a round-bottomed flask, combine acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5% sodium hydroxide solution (5 ml).
- Add potassium iodide (3 mmol) to the mixture.
- Stir the reaction mixture at 40°C under a nitrogen atmosphere for 12 hours.
- After the reaction is complete, extract the mixture with ethyl ether.
- Wash the organic phase with saturated brine, then dry over anhydrous magnesium sulfate.
- Concentrate the organic phase in vacuo to obtain the crude product.



• The ratio of meso to dl isomers can be determined by ¹H NMR analysis of the crude product. [6]





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Workflow for the synthesis of **2,3-Diphenylbutane-2,3-diol**.

Pinacol Rearrangement

This protocol outlines the acid-catalyzed rearrangement of **2,3-diphenylbutane-2,3-diol**.

Materials:

- 2,3-Diphenylbutane-2,3-diol
- Sulfuric acid (H₂SO₄)
- Water
- Organic solvent (e.g., diethyl ether)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve **2,3-diphenylbutane-2,3-diol** in a suitable solvent in a round-bottom flask.
- Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography.
- Once the reaction is complete, quench it by adding cold water.
- Extract the product with an organic solvent.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.



• Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacolone product.

Biological Relevance

While **2,3-diphenylbutane-2,3-diol** is primarily utilized as a synthetic intermediate, it has been identified as a potential endocrine-disrupting compound.[4] This contrasts with its parent compound, 2,3-butanediol, which is a common product of microbial fermentation and has various biological applications.[10] The biological activity of **2,3-diphenylbutane-2,3-diol** itself is not extensively documented, and its primary relevance in the context of drug development is as a building block for more complex molecules.

Conclusion

2,3-Diphenylbutane-2,3-diol is a versatile and important compound in organic synthesis. Its well-defined physical properties and predictable reactivity, particularly the pinacol rearrangement, make it a valuable tool for chemists. The experimental protocols provided in this guide offer a practical basis for its synthesis and further chemical transformations. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for its effective application in the synthesis of novel and complex molecular architectures. Further investigation into its potential biological activities may reveal new applications for this compound and its derivatives.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Diphenylbutane-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167368#physical-and-chemical-properties-of-2-3-diphenylbutane-2-3-diol]

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